molecular formula C16H24N2O4S B497938 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915930-12-0

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497938
CAS No.: 915930-12-0
M. Wt: 340.4g/mol
InChI Key: GTFVPJIDBANQRC-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H24N2O4S . It has a molar mass of 340.43776 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H24N2O4S . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature .

Safety and Hazards

The safety and hazards associated with 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide are not specified in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in pharmaceuticals .

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)13-4-5-14(22-3)15(10-13)23(20,21)18-8-6-12(7-9-18)16(17)19/h4-5,10-12H,6-9H2,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVPJIDBANQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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